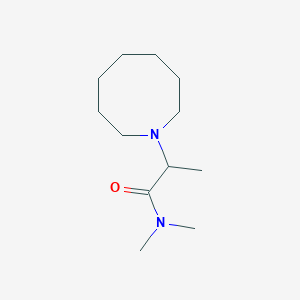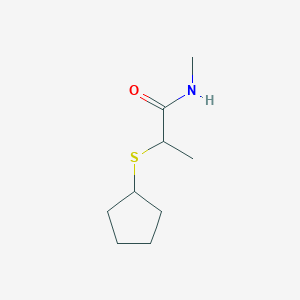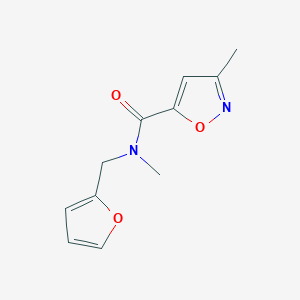
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-PITZ and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, studies have suggested that DM-PITZ can inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one can induce apoptosis in cancer cells and inhibit the growth of cancer cells. DM-PITZ has also been studied for its potential anti-inflammatory and anti-fibrotic effects. In animal studies, DM-PITZ has been shown to reduce inflammation and fibrosis in the liver and lung.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in lab experiments is its potential applications in cancer research. DM-PITZ has been shown to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of using DM-PITZ in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
For the study of DM-PITZ include investigating the mechanism of action, potential anti-inflammatory and anti-fibrotic effects, and potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been reported using different methods. One of the common methods involves the reaction between 2,6-dimethylmorpholine-4-carbaldehyde and o-phenylenediamine in the presence of acetic acid and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that DM-PITZ can inhibit the growth of cancer cells and induce apoptosis. DM-PITZ has also been studied for its potential anti-inflammatory and anti-fibrotic effects.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-9-19(10-12(2)21-11)16(20)8-7-15-17-13-5-3-4-6-14(13)18-15/h3-6,11-12H,7-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLHCBVEJSMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)

![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)


![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)